4-Cyclohexylbutyl-beta-D-glucopyranoside is a glycoside compound characterized by its unique structure and properties. Its systematic name indicates that it consists of a cyclohexylbutyl group linked to a beta-D-glucopyranoside moiety. This compound has garnered attention in various scientific fields, particularly in biochemistry and pharmacology, due to its potential applications.
The compound is synthesized through specific chemical processes that involve glycosidation reactions. It is listed under various synonyms, including 4-Cyclohexylbutyl-4-O-(alpha-D-glucopyranosyl)-beta-D-glucopyranoside and Cymal-4, with the CAS number 181135-57-9. Its molecular formula is , and it has a molecular weight of 480.55 g/mol .
4-Cyclohexylbutyl-beta-D-glucopyranoside belongs to the class of glycosides, specifically glucopyranosides. Glycosides are compounds formed from a sugar moiety linked to another functional group via a glycosidic bond. This classification places the compound within the broader category of carbohydrates and natural products.
The synthesis of 4-Cyclohexylbutyl-beta-D-glucopyranoside typically involves glycosidation reactions, where a sugar moiety is attached to an aglycone (the non-sugar part). Techniques such as using anomeric triflates or thioglycosides are common in synthesizing glucopyranosides .
The molecular structure of 4-Cyclohexylbutyl-beta-D-glucopyranoside can be represented as follows:
The compound's structural data includes:
4-Cyclohexylbutyl-beta-D-glucopyranoside can undergo various chemical reactions typical for glycosides, including hydrolysis and oxidation:
These reactions are significant in understanding the stability and reactivity of the compound in different environments, particularly in biological systems.
The mechanism of action for 4-Cyclohexylbutyl-beta-D-glucopyranoside is primarily related to its interaction with biological membranes and proteins:
Research indicates that similar glucopyranosides can exhibit varied biological effects, including antimicrobial and anti-inflammatory activities .
4-Cyclohexylbutyl-beta-D-glucopyranoside has potential applications in:
Regioselective glycosylation of 4-cyclohexylbutanol with glucose units presents significant challenges due to the steric bulk of the cyclohexyl moiety and the need for precise stereochemical control. Enzymatic synthesis in biphasic systems has emerged as a superior approach, leveraging the inherent selectivity of glycosidases. As demonstrated by Wang et al., β-glucosidase from almonds catalyzes the condensation of glucose and cyclohexanol in a water/organic solvent system, achieving anomerically pure β-configuration (>99.5%) with a yield of 8.9 mg/mL. The reaction exploits the enzyme's ability to form β-glycosidic bonds through reverse hydrolysis under low-water-activity conditions (5–35% v/v aqueous phase) [4].
Critical parameters for regioselectivity include:
Table 1: Optimization Parameters for Enzymatic Glycosylation
Parameter | Optimal Range (β-Glucosidase) | Impact on Yield |
---|---|---|
Water Content | 25% (v/v) | Maximizes condensation |
Glucose Concentration | ≥3 M | Drives reaction equilibrium |
Enzyme Loading | 6 U/mL | Balances cost and efficiency |
Reaction Duration | 48–72 hours | Completes conversion |
The hydroxyl-rich environment of glucose necessitates strategic protecting group deployment during chemical synthesis. For 4-cyclohexylbutyl-β-D-glucopyranoside, temporary protecting groups (e.g., acetyl, benzyl) shield specific hydroxyls during glycosidic bond formation. The hydrophobic cyclohexylbutyl tail influences solvent compatibility, favoring lipophilic protecting groups that enhance solubility in organic phases. Post-glycosylation, deprotection requires mild conditions (e.g., catalytic hydrogenolysis for benzyl groups, Zemplén deacetylation) to prevent cleavage of the glycosidic bond or decomposition of the cyclohexylbutyl aglycone [5] [6].
Key considerations include:
Achieving high β-selectivity in chemical synthesis requires catalysts that steer stereochemistry at the anomeric center. Helferich-type catalysis employs mercury salts (HgBr₂, Hg(CN)₂) to activate glucose donors, promoting β-glycoside formation through in situ anomerization. However, enzymatic catalysis offers enhanced stereocontrol without heavy metals. β-Glucosidase binds glucose via its active site, positioning the cyclohexylbutanol nucleophile for β-face attack. This enzymatic process achieves >99.5% β-anomeric purity – surpassing chemical methods that typically yield α/β mixtures requiring chromatography [4] [9].
Table 2: Comparison of Catalytic Methods for β-Selectivity
Method | Catalyst | Anomeric Purity (β:α) | Yield | Drawbacks |
---|---|---|---|---|
Enzymatic | β-Glucosidase | >99.5:0.5 | 8.9 mg/mL | Slow reaction kinetics |
Helferich | HgBr₂ | ~70:30 | 40–60% | Toxicity, mixed anomers |
Lewis Acid | BF₃·Et₂O | ~85:15 | 50–75% | Side reactions |
Scalable synthesis of 4-cyclohexylbutyl-β-D-glucopyranoside demands cost-effective, environmentally benign processes. Enzymatic routes in biphasic systems (e.g., water/toluene) enable easy product recovery and enzyme reuse, reducing downstream costs. The insolubility of the glycoside product in aqueous phases drives reaction equilibrium toward synthesis, allowing yields of ~9% (w/v) without complex purification. Industrial-scale production leverages immobilized β-glucosidase on solid supports (e.g., silica, chitosan beads) for continuous-flow reactors, enhancing throughput and eliminating batch-to-batch variability [4] [10].
Process innovations include:
Commercial suppliers (e.g., Synthose, Santa Cruz Biotechnology) offer gram-to-kilogram quantities (purity >98%), with prices scaled to batch size (e.g., $75/250 mg → $655/5 g), confirming established pilot-scale viability [3] [10].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8